5-amino-2-chloro-N-(pyridin-3-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-chloro-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-4-3-8(14)6-10(11)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVLVQGJLCCQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Development of Synthetic Routes for 5-amino-2-chloro-N-(pyridin-3-yl)benzamide
Amide Bond Formation Strategies: Classical and Modern Approaches
The formation of the amide bond between the carboxylic acid and the amine is a cornerstone of this synthesis. Both well-established and contemporary methods are applicable.
Classical Approaches: A traditional and widely used method involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. nih.gov This is often accomplished by converting the carboxylic acid into a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk The resulting acyl chloride is then reacted with 3-aminopyridine (B143674), usually in the presence of a base to neutralize the HCl byproduct, to form the desired benzamide (B126). Another classical route employs stoichiometric coupling reagents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, HBTU), which facilitate the condensation of the carboxylic acid and amine under milder conditions. ucl.ac.uk
Modern Approaches: Recent advancements in organic synthesis have introduced more efficient and environmentally benign methods for amide bond formation. unimi.it Catalytic direct amidation, which avoids the use of stoichiometric activating agents, represents a greener alternative. ucl.ac.uk For instance, boronic acid catalysts can facilitate the direct condensation of carboxylic acids and amines. numberanalytics.com Another innovative strategy involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines, offering moderate to excellent yields. nih.govacs.org Furthermore, nature-inspired methods that proceed through thioester intermediates, avoiding traditional coupling reagents entirely, present a safe and green one-pot procedure for generating amides. nih.gov
Regioselective Introduction and Manipulation of Benzene (B151609) Ring Substituents (Amino, Chloro)
Achieving the correct 2-chloro-5-amino substitution pattern on the benzoic acid precursor is crucial for the synthesis. The most logical and common strategy involves a multi-step sequence starting from a commercially available precursor, which allows for precise control over the substituent placement.
A widely practiced route begins with the nitration of o-chlorobenzoic acid. google.compatsnap.com This electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid at low temperatures, preferentially installs a nitro group at the 5-position, yielding 2-chloro-5-nitrobenzoic acid. google.compatsnap.com This intermediate possesses the required chloro group and a nitro group that serves as a precursor to the final amino group.
Following the formation of the amide bond with 3-aminopyridine, the final step is the reduction of the nitro group. This transformation can be achieved using various well-established methods, such as catalytic hydrogenation with hydrogen gas over a palladium or rhodium catalyst, or by using metal reductants like iron powder in acidic media or tin(II) chloride. patsnap.comprepchem.comchemicalbook.comgoogle.com This sequence ensures the desired regiochemistry of the final product.
Functionalization of the Pyridin-3-yl Moiety
While direct functionalization of the pyridin-3-yl moiety within the final this compound molecule can be challenging, modifications can be readily introduced by utilizing pre-functionalized 3-aminopyridine derivatives in the amide coupling step. The synthesis of substituted aminopyridines is a well-developed field. researchgate.net
For instance, starting with 3-aminopyridine, halogenation can be directed to the 4-position after N-protection (e.g., with a Boc group) and subsequent directed ortho-metalation. nih.gov This allows for the synthesis of N-substituted 3-amino-4-halopyridines, which can then be used in the amide coupling reaction to generate analogs of the target compound with substituents on the pyridine (B92270) ring. nih.gov This modular approach provides flexibility and access to a diverse range of derivatives.
Optimized Reaction Conditions and Process Chemistry Investigations
The efficiency of benzamide synthesis is highly dependent on reaction conditions. Key parameters such as solvent, temperature, base, and catalyst choice are systematically investigated to maximize yield and minimize side reactions. numberanalytics.com For direct amidation reactions mediated by reagents like TiCl₄, dichloromethane (B109758) (DCM) has been identified as an effective solvent, with reactions often reaching completion rapidly at room temperature. acs.org In other coupling protocols, polar aprotic solvents like DMF and DMSO are commonly used due to their ability to solubilize reactants and stabilize transition states. ucl.ac.uknumberanalytics.com The selection of the base is also critical; organic bases like triethylamine (B128534) are frequently employed to scavenge acid byproducts. researchgate.net
Below is a representative data table illustrating how reaction parameters can be optimized for a generic N-aryl benzamide synthesis, based on principles from related studies.
This table is illustrative and based on general findings for benzamide synthesis.
Exploration of Scalable and Sustainable Synthetic Protocols
In line with the principles of green chemistry, there is a significant effort to develop scalable and sustainable methods for amide synthesis. ucl.ac.uk Classical methods often suffer from poor atom economy due to the use of stoichiometric activating agents, which generate significant waste. researchgate.net
Sustainable alternatives focus on catalytic processes that minimize waste and utilize more environmentally benign reagents and solvents. researchgate.net
Catalytic Direct Amidation : This approach, using catalysts like boronic acids or certain metal complexes, forms the amide bond directly from the carboxylic acid and amine with water as the only byproduct, representing a highly atom-economical route. ucl.ac.uk
Enzymatic Synthesis : Biocatalysis using enzymes such as lipases or proteases offers an environmentally friendly method for amide bond formation under mild conditions. nih.gov
Flow Chemistry : Continuous flow reactors can offer improved safety, efficiency, and scalability for amidation reactions, including the hydrogenation of the nitro group precursor.
Eco-Friendly Solvents : Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives is a key goal. ucl.ac.uk Recent studies have explored novel reaction platforms, such as using filter paper for water-based solvent systems, to enhance sustainability.
The transition from stoichiometric reagents to catalytic systems is a pivotal step towards developing manufacturing processes for compounds like this compound that are both economically viable and environmentally responsible.
Structure Activity Relationship Sar Investigations
Systematic Modification of the Benzamide (B126) Core for SAR Elucidation
Systematic modification of the benzamide core is a fundamental strategy in drug discovery to explore the chemical space around a lead compound and to optimize its properties. This involves altering substituents on the phenyl ring to identify key structural features that govern biological activity. For benzamide derivatives, modifications often focus on the positions and electronic properties of the substituents.
In the context of 5-amino-2-chloro-N-(pyridin-3-yl)benzamide, systematic modifications would involve altering the amino and chloro groups at the C-5 and C-2 positions, respectively. For example, replacing the amino group with other functional groups such as hydroxyl, methoxy, or nitro groups would help in understanding the role of the amino moiety. Similarly, moving the chlorine atom to other positions on the benzamide ring or replacing it with other halogens (e.g., fluorine, bromine) would provide insights into the steric and electronic requirements for activity.
The following table illustrates potential systematic modifications to the benzamide core of this compound and the expected insights from these changes.
| Modification Position | Original Group | Modified Group | Rationale for Modification |
| C-5 | Amino (-NH₂) | Hydroxyl (-OH), Methoxy (-OCH₃), Nitro (-NO₂) | To investigate the role of the hydrogen-bonding and electronic properties of the amino group. |
| C-2 | Chlorine (-Cl) | Fluorine (-F), Bromine (-Br), Methyl (-CH₃) | To assess the influence of halogen size, electronegativity, and steric bulk on activity. |
| C-4 | Hydrogen (-H) | Amino (-NH₂), Chlorine (-Cl) | To explore the impact of substitution at an alternative position on the benzamide ring. |
Such systematic studies are crucial for building a comprehensive SAR model, which can guide the design of more potent and selective analogs.
Role of the Amino Group in Modulating Biological Activity
The amino group at the 5-position of the benzamide ring is expected to play a significant role in the molecule's interaction with its biological target. Amino groups can act as hydrogen bond donors and can also be protonated, influencing the compound's solubility and electrostatic interactions.
In studies of other benzamide derivatives, the presence and position of an amino group have been shown to be critical for activity. For example, in a series of 4-amino-5-chloro-2-ethoxybenzamides, the 4-amino group was a key feature for their gastroprokinetic activity nih.gov. The effect of the amino group at the benzamide moiety was also evaluated in a study of SARS-CoV protease inhibitors, where its addition increased inhibitory capacity rsc.org. Further derivatization of the amino group, however, generally tended to negatively affect affinity rsc.org.
The position of the amino group is also crucial. In a study of substituted benzamides as dopamine (B1211576) receptor ligands, it was found that polar substituents at the meta (5-) and para (4-) positions on the benzamide ring were important for enhanced binding affinity to the D4 receptor subtype nih.govnih.gov. Specifically, H-bond donating/accepting amine para (4-) substituents were noted for their role in this enhanced affinity nih.govnih.gov.
The amino group in this compound can potentially form key hydrogen bonds with the target protein, contributing to the stability of the ligand-receptor complex. Its basicity can also influence the pharmacokinetic properties of the compound.
Influence of Chlorine Substitution on Compound Potency and Selectivity
The chlorine atom at the 2-position of the benzamide ring introduces both steric and electronic effects that can significantly influence the compound's potency and selectivity. Halogen atoms, particularly chlorine, are often incorporated into drug candidates to enhance their biological activity, a phenomenon sometimes referred to as the "magic chloro" effect chemrxiv.orgrsc.org.
The introduction of a chlorine atom can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. Electronically, the chlorine atom is electron-withdrawing, which can alter the electron density of the aromatic ring and the acidity of the amide proton, thereby affecting binding interactions.
In a study of benzamide derivatives as SARS-CoV protease inhibitors, chloro-substitution on the benzamide ring was found to slightly improve the inhibition capacity compared to other halogens like fluorine and bromine rsc.org. A computational study on the effect of ortho-chloro substitution in tertiary aromatic amides demonstrated that it results in increased barriers to rotation around both the N-C(O) and C-C(O) axes, which can strengthen the amidic resonance nih.govacs.org. This conformational restriction can be beneficial for binding to a specific target.
The position of the chlorine atom is also a critical determinant of its effect. In a series of 2-amino-5-chlorobenzophenone (B30270) derivatives, the 5-chloro substituent was a key structural feature for their skeletal muscle relaxant activity researchgate.netresearchgate.net. Similarly, in 4-amino-5-chloro-2-ethoxybenzamides, the 5-chloro group was integral to their gastroprokinetic effects nih.gov.
The table below summarizes the potential effects of the 2-chloro substitution in this compound.
| Property | Influence of 2-Chloro Substitution |
| Potency | Can be enhanced through favorable steric and electronic interactions with the target. |
| Selectivity | May contribute to selective binding to a specific receptor or enzyme isoform. |
| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. |
| Conformation | Can restrict rotation around the C-C(O) bond, leading to a more defined conformation for binding. |
Impact of Pyridine (B92270) Ring Substitutions and Orientation (e.g., Pyridin-3-yl vs. Pyridin-2-yl) on SAR
The N-(pyridin-3-yl) moiety is a crucial part of the this compound structure, as the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in key interactions with the biological target. The orientation of the pyridine ring (i.e., pyridin-3-yl vs. pyridin-2-yl) can have a profound impact on the SAR.
The position of the nitrogen atom in the pyridine ring determines the geometry of the molecule and the directionality of potential hydrogen bonds. A pyridin-3-yl group positions the nitrogen atom in a meta position relative to the point of attachment, while a pyridin-2-yl group places it in an ortho position. This difference can lead to distinct binding modes and affinities.
In a study of pyrimidine (B1678525) derivatives, it was noted that the nitrogen atom of a pyridine ring is a likely site for hydrogen bonding nih.gov. The substitution pattern on the pyridine ring is also important. A review on the role of pyridine scaffolds in drug design highlighted that monosubstituted pyridines are the most common in FDA-approved drugs chemrxiv.orgnih.gov.
A comparative study of pyrimidine and pyridine bioisosteres in cathepsin inhibitors revealed that replacing a pyrimidine N-3 atom with a C-H (as in a pyridine ring) not only removes a hydrogen bond acceptor but can also introduce unfavorable steric interactions nih.gov. This underscores the subtle yet significant impact of the heteroatom's position.
The following table compares the potential SAR implications of having a pyridin-3-yl versus a pyridin-2-yl moiety.
| Feature | Pyridin-3-yl | Pyridin-2-yl |
| Nitrogen Position | meta | ortho |
| Hydrogen Bonding | Different vector for H-bond acceptance | Can form a chelate-like interaction with the amide proton |
| Conformation | Allows for a more extended conformation | May induce a more twisted conformation due to steric hindrance |
| Overall Shape | Leads to a different overall molecular shape | Leads to a different overall molecular shape |
Comparative SAR Studies with Analogous Benzamide Derivatives
To better understand the SAR of this compound, it is instructive to compare it with analogous benzamide derivatives. Such comparisons can reveal the relative importance of each substituent and guide the design of new compounds with improved properties.
For example, a study on 4-amino-5-chloro-2-ethoxybenzamides explored the effects of replacing the morpholine (B109124) oxygen with other heteroatoms, finding that this modification generally led to potent gastric emptying activity nih.gov. This suggests that the nature of the heterocyclic ring attached to the benzamide core is a key determinant of activity.
In another study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated as antidiabetic agents nih.gov. The results showed that the nature of the substituent on the N-aryl group significantly influenced the inhibitory activity against α-glucosidase and α-amylase nih.gov.
The table below presents a hypothetical comparison of this compound with some of its analogs.
| Compound | Key Structural Difference | Potential Impact on Activity |
| 5-amino-N-(pyridin-3-yl)benzamide | Lacks the 2-chloro group | May have lower potency or different selectivity due to the absence of the chloro group's steric and electronic effects. |
| 2-chloro-N-(pyridin-3-yl)benzamide | Lacks the 5-amino group | May exhibit reduced activity if the amino group is crucial for hydrogen bonding or other interactions. |
| 5-amino-2-chloro-N-(pyridin-2-yl)benzamide | Pyridine nitrogen is at the 2-position | May have altered binding affinity and selectivity due to the different orientation of the pyridine nitrogen. |
| 4-amino-5-chloro-N-(pyridin-3-yl)benzamide | Amino group is at the 4-position | The change in the amino group's position could significantly affect the binding mode and activity. |
Computational Chemistry Approaches in SAR Prediction and Validation
Computational chemistry provides powerful tools for predicting and validating the SAR of drug candidates, thereby accelerating the drug discovery process. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are widely used to study benzamide derivatives.
QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. For benzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to build predictive models for their activity as, for example, histone deacetylase (HDAC) inhibitors nih.gov. These models can identify the key steric, electrostatic, and hydrophobic features required for high potency.
Molecular docking is used to predict the binding mode of a ligand within the active site of a target protein. For 2-aminobenzamide (B116534) derivatives as HDAC inhibitors, docking studies have been instrumental in understanding their interactions with the enzyme's active site and predicting their selectivity profiles nih.govmdpi.com. Docking can reveal crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, providing a rational basis for the observed SAR.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding mode predicted by docking. For 2-aminobenzamides, MD simulations have been used to calculate binding free energies, which have shown a significant correlation with in vitro inhibitory activities nih.govmdpi.com.
For this compound, these computational approaches could be employed to:
Develop a QSAR model based on a series of its analogs to predict the activity of new derivatives.
Perform molecular docking into a relevant biological target to identify its putative binding mode.
Run MD simulations to assess the stability of the docked complex and to refine the understanding of its interactions.
These computational studies would provide valuable theoretical guidance for the rational design and optimization of new and more potent analogs of this compound.
Mechanistic and Molecular Target Elucidation
Identification and Validation of Specific Molecular Targets
The exploration of specific molecular interactions is a cornerstone of understanding the pharmacological profile of any compound. For 5-amino-2-chloro-N-(pyridin-3-yl)benzamide, this process is in a nascent stage.
Enzyme Inhibitory Profile Characterization
Currently, there is no specific information available in the scientific literature detailing the enzyme inhibitory profile of this compound.
Receptor Binding and Modulation Assays
Data from receptor binding and modulation assays for this compound are not available in the current body of scientific research.
Investigation of Protein-Protein Interactions
There are no published studies investigating the effects of this compound on protein-protein interactions.
Analysis of Intracellular Signaling Pathway Perturbations
Detailed analyses of how this compound may perturb intracellular signaling pathways have not yet been reported.
Elucidation of Cellular Responses and Phenotypes
Specific cellular responses and phenotypic changes induced by this compound are yet to be characterized and documented in peer-reviewed literature.
Preclinical Pharmacological Spectrum and Biological Activities
Anticancer Efficacy Studies
Comprehensive searches of scientific databases and literature have yielded no specific studies detailing the anticancer efficacy of 5-amino-2-chloro-N-(pyridin-3-yl)benzamide.
There is no available data from in vitro studies, such as MTT or other proliferation assays, that report the cytotoxic or antiproliferative effects of this compound against any cancer cell lines. Consequently, no IC50 values (half-maximal inhibitory concentration) have been published for this compound.
In the absence of primary cytotoxicity data, there have been no subsequent mechanistic studies investigating the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells. Research on its potential effects on apoptotic pathways, such as caspase activation, or its influence on cell cycle checkpoints has not been reported.
Neuropharmacological Research Applications
Ligand-Gated Ion Channel Modulation (e.g., Potassium Channels)
The N-pyridyl benzamide (B126) scaffold, to which this compound belongs, has been identified as a key structure for the modulation of KCNQ (Kv7) potassium channels. These channels are voltage-gated ion channels that play a critical role in regulating neuronal excitability. Research into this class of compounds has led to the identification of potent openers for KCNQ2/Q3 channels, which are predominantly expressed in the nervous system and are significant targets for the treatment of epilepsy.
A notable analogue, ICA-27243 (N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide), emerged from structure-activity relationship (SAR) studies as a potent and selective KCNQ2/Q3 opener with an EC50 of 0.38 μM. nih.gov This compound demonstrated efficacy in rodent models of epilepsy and pain. nih.gov The development of these N-pyridyl benzamides highlighted key structural requirements for activity. For instance, in the N-(6′-substituted pyridin-3-yl)-benzamide series, a chlorine atom at the 6'-position of the pyridine (B92270) ring was found to be optimal for potency at Kv7.2/7.3 channels. nih.gov Further modifications to the benzamide portion showed that electron-withdrawing groups at the 3 and 4 positions, such as fluorine and chlorine, were well-tolerated and could enhance potency. nih.gov While specific data on the 5-amino-2-chloro substituted variant is not detailed, the activity of these closely related structures underscores the potential of the core scaffold to modulate neuronal potassium channels.
| Compound | Structure | EC50 (μM) for Kv7.2/7.3 | Reference |
|---|---|---|---|
| ICA-27243 | N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide | 0.38 | nih.gov |
| Analogue 94 | N-(6-chloro-pyridin-3-yl)-3-fluoro-4-chloro-benzamide | 0.08 | nih.gov |
| Analogue 95 | N-(6-chloro-pyridin-3-yl)-3-fluoro-4-isopropoxy-benzamide | 0.17 | nih.gov |
Enzyme Targets in Neurodegenerative Disorders (e.g., Acetylcholinesterase, Beta-secretase)
The investigation of this compound for its effects on enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), is not extensively documented in publicly available research.
However, the broader benzamide chemical class has been a focus of research for developing enzyme inhibitors. For instance, various novel benzamide derivatives containing a piperidine (B6355638) core have been synthesized and evaluated as potential acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. nih.gov One such derivative, possessing a fluorine substitution, demonstrated inhibitory activity superior to the reference drug donepezil (B133215) in vitro. nih.gov
Similarly, BACE1, a primary drug target for reducing amyloid-β (Aβ) peptide production in Alzheimer's disease, has been the subject of intense inhibitor development. nih.govd-nb.info While numerous small molecule BACE1 inhibitors have been developed and tested, specific studies detailing the activity of this compound against this enzyme are not readily found. The development of BACE1 inhibitors has faced challenges related to achieving brain penetration and minimizing off-target effects. nih.gov
Other Investigational Biological Activities
Antiparasitic and Anthelmintic Potential
While specific studies on the antiparasitic or anthelmintic properties of this compound are limited, related heterocyclic amide structures have been explored as potential therapeutic agents against various pathogens. Chagas' disease, caused by the parasite Trypanosoma cruzi, is one area where novel amide-containing compounds are being investigated. nih.govacs.org A high-content screening campaign identified a series of 5-amino-1,2,3-triazole-4-carboxamides with potent activity against the intracellular form of the T. cruzi parasite. nih.govacs.org Optimization of this series led to compounds with improved potency and pharmacokinetic properties, with one demonstrating significant parasite suppression in a mouse model. nih.govacs.org
This indicates that nitrogen-rich heterocyclic carboxamide scaffolds can serve as a foundation for the development of new antiparasitic drugs. However, direct evidence linking the this compound structure to antiparasitic or anthelmintic efficacy is not currently established in the scientific literature.
Metabolic Enzyme Modulation (e.g., Glucokinase Activation)
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. researchgate.net Allosteric activation of glucokinase is a therapeutic strategy for type 2 diabetes. The benzamide scaffold has been a key structural motif in the design of novel glucokinase activators. nih.gov
Research has focused on N-pyridin-2-yl benzamide and 3,5-disubstituted benzamide analogues as potential allosteric activators of GK. nih.govnih.gov Studies have shown that certain derivatives in these series can significantly activate the enzyme. For example, selected N-pyridin-2-yl benzamide analogues displayed excellent GK activity, with a fold activation of around 2, and subsequently demonstrated significant reductions in blood glucose levels in animal models. nih.gov The specific substitution patterns on both the benzamide and pyridine rings are critical for activity. While these findings highlight the potential of the N-pyridyl benzamide framework for modulating glucokinase, specific data on the GK-activating capability of this compound is not available in the reviewed literature.
| Compound Class | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| N-Pyridin-2-yl benzamide analogues | Glucokinase (GK) Activation | Selected compounds showed GK fold activation around 2 and significant antihyperglycemic potential in rats. | nih.gov |
| 3,5-Disubstituted benzamide derivatives | Glucokinase (GK) Activation | N-thiazol-2-yl substituted benzamides displayed the highest GK fold activation (2.11) compared to control. | nih.gov |
| 5-Amino-1,2,3-triazole-4-carboxamides | Antiparasitic (Trypanosoma cruzi) | Hit compounds showed submicromolar activity against intracellular parasites. | nih.govacs.org |
| N-(piperidine-1-yl)ethyl)benzamide derivatives | Acetylcholinesterase (AChE) Inhibition | An ortho-fluoro substituted compound showed an IC50 of 13 nM, more potent than donepezil. | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. The results of a docking study can provide critical information about the ligand-receptor interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are crucial for the ligand's affinity and specificity.
In studies involving compounds structurally related to 5-amino-2-chloro-N-(pyridin-3-yl)benzamide, molecular docking has been instrumental in identifying key binding features. For example, docking studies on a series of three-substituted benzamide (B126) derivatives targeting the filamentous temperature-sensitive protein Z (FtsZ), a crucial bacterial cell division protein, revealed important hydrogen bond interactions with amino acid residues like Val 207, Asn 263, and Gly 205. tandfonline.comnih.gov Similarly, docking of 2,4-dichloro-benzamide derivatives into the active site of dihydrofolate reductase (DHFR) showed the formation of three intermolecular hydrogen bonds with residues Asp 21, Ser 59, and Tyr 22, indicating a strong binding affinity. mdpi.com
These simulations are evaluated using scoring functions that estimate the binding free energy, with lower scores typically indicating a more favorable interaction. For instance, a 2,4-dichloro-N-(...)-benzamide derivative achieved a binding energy (ΔG) of -9.0 kcal/mol with DHFR, suggesting it could be a potent inhibitor. mdpi.com Such analyses, if applied to this compound, would help identify its potential biological targets and elucidate the specific atomic interactions driving its binding.
Table 1: Examples of Molecular Docking Studies on Benzamide Analogs Note: This table presents data from compounds structurally related to this compound to illustrate typical docking simulation outcomes.
| Compound Class | Protein Target | Key Interacting Residues | Docking Score / Binding Energy | Reference |
|---|---|---|---|---|
| Substituted Benzamides | FtsZ | Val 207, Asn 263, Leu 209, Gly 205 | Not Specified | nih.gov |
| 2,4-dichloro-N-(...)-benzamide | Dihydrofolate Reductase (DHFR) | Asp 21, Ser 59, Tyr 22 | -9.0 kcal/mol | mdpi.com |
| 4-[(Quinolin-4-yl)amino]benzamide Derivative | RNA Polymerase (PA-PB1) | GLU623, LYS643, TRP706 | < -5.0 kcal/mol | semanticscholar.org |
Pharmacophore Development and Virtual Screening
Pharmacophore modeling is a powerful method used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model represents the key features of a ligand, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
For classes of compounds like benzamides, pharmacophore models have been successfully developed. A study on N-pyridyl and pyrimidine (B1678525) benzamides as KCNQ2/Q3 potassium channel openers generated a pharmacophore model consisting of one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Another model for benzamide analogues acting as FtsZ inhibitors identified a five-featured pharmacophore with one hydrogen bond acceptor, one donor, one hydrophobic group, and two aromatic rings. nih.gov
Once a robust pharmacophore model is created, it can be used as a 3D query for virtual screening of large chemical databases. This process rapidly filters through millions of compounds to identify those that match the pharmacophore model and are therefore likely to be active against the target of interest. This approach significantly narrows down the number of candidates for further experimental testing, saving time and resources. tandfonline.com Applying this strategy to this compound would involve using it as a template to build a pharmacophore model for a specific target, which could then be used to discover novel molecules with similar potential activity.
Table 2: Pharmacophore Models Developed for Benzamide Derivatives Note: This table describes pharmacophore models for compound classes related to this compound.
| Compound Class | Biological Target | Key Pharmacophoric Features | Reference |
|---|---|---|---|
| N-pyridyl and pyrimidine benzamides | KCNQ2/Q3 Channel Openers | 1 Hydrogen Bond Donor, 1 Hydrophobic, 2 Aromatic Rings | nih.gov |
| Three-substituted benzamide analogues | FtsZ Inhibitors | 1 H-Bond Acceptor, 1 H-Bond Donor, 1 Hydrophobic, 2 Aromatic Rings | nih.gov |
| N-benzyl benzamide derivatives | Melanogenesis Inhibitors | 3D pharmacophore model determined by MCET and confirmed by FlexX docking | nih.gov |
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked pose and understanding the kinetics of ligand binding and unbinding.
In studies of benzamide derivatives, MD simulations have been used to validate docking results. For instance, a 15-nanosecond MD simulation was performed on a benzamide-FtsZ protein complex to confirm its stability. nih.gov Similarly, 20 ns simulations of benzamide trimethoprim (B1683648) derivatives with human dihydrofolate reductase (hDHFR) were used to analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide insights into the stability of the complex and the flexibility of protein residues. mdpi.com A stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket. These simulations can provide valuable information about the binding and unbinding kinetics of compounds. mdpi.com
For this compound, an MD simulation of its complex with a potential protein target would be a critical step to confirm the stability of the predicted binding mode and to observe the dynamic behavior of the ligand within the active site.
Quantum Mechanical Calculations for Electronic Properties and Reactivity
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. nih.gov These calculations can determine a wide range of properties, including molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and bond energies, which are fundamental to a molecule's reactivity and stability. rsc.org
QM methods can be applied to predict the metabolic fate of drug candidates and their toxicity profiles. nih.gov For example, DFT calculations have been combined with MD simulations to elucidate the action mechanism of mercapto-benzamide inhibitors against the HIV NCp7 protein. rsc.orgrsc.org Other studies have used QM calculations to understand how fluorine substitution affects the crystal structure and lattice energy landscape of benzamide crystals, revealing that such substitutions can reduce structural disorder. acs.org Applying QM calculations to this compound would allow for the determination of its electronic properties, providing a deeper understanding of its intrinsic reactivity and potential metabolic pathways.
In Silico ADMET Prediction
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction models use a compound's structure to estimate these properties, allowing for early identification of potential liabilities.
Studies on N-pyridyl and pyrimidine benzamides have included preliminary pharmacokinetic profiling using computational predictions. nih.gov For various benzamide and pyridine (B92270) derivatives, in silico tools have been used to predict properties such as gastrointestinal (GIT) absorption, aqueous solubility, P-glycoprotein (PGP) substrate potential, and inhibition of cytochrome P450 (CYP) metabolizing enzymes. tandfonline.com These predictions are often guided by established rules for drug-likeness, such as Lipinski's Rule of Five. For example, in one study, two pyridine derivatives were predicted to have high GIT absorption and were in agreement with Lipinski, Veber, Ghose, and Muegge rules for drug-likeness. tandfonline.com ADMET analysis of certain benzamide trimethoprim derivatives indicated low to medium toxicity in rats and lower hepatotoxicity compared to reference ligands. mdpi.com
A comprehensive in silico ADMET analysis of this compound would be essential to assess its potential as an orally bioavailable drug and to flag any potential toxicological issues early in the development process.
Table 3: In Silico ADMET Predictions for Related Pyridine and Benzamide Compounds Note: This table shows examples of predicted ADMET properties for compounds analogous to the subject of this article.
| Compound Class | Predicted Property | Result | Reference |
|---|---|---|---|
| Pyrimidine and Pyridine Derivatives | GIT Absorption | High | tandfonline.com |
| Pyrimidine and Pyridine Derivatives | Drug-Likeness Rules (Lipinski, Veber, etc.) | In agreement | tandfonline.com |
| Benzamide Trimethoprim Derivatives | Toxicity (in rats) | Low to medium | mdpi.com |
| Benzamide Trimethoprim Derivatives | Hepatotoxicity | Lower than reference ligands | mdpi.com |
| Sulfonamide-Pyridine Derivatives | Drug-likeness and Molecular Properties | Recommended as candidates for further modification | researchgate.net |
Design and Synthesis of Novel Derivatives and Analogs
Rational Design Principles for Structure Optimization
The rational design of new analogs of 5-amino-2-chloro-N-(pyridin-3-yl)benzamide is primarily driven by Structure-Activity Relationship (SAR) studies. SAR explores how specific structural modifications to a molecule affect its biological activity, providing a roadmap for targeted improvements. Key strategies include bioisosterism, scaffold hopping, and conformational analysis to optimize interactions with biological targets.
Structure-Activity Relationship (SAR): The core structure of this compound offers several points for modification: the benzamide (B126) ring, the pyridine (B92270) ring, and the linking amide group.
Benzamide Ring Substitution: The amino (-NH2) and chloro (-Cl) groups on the benzamide ring are critical determinants of the molecule's electronic and steric properties. The positions of these substituents can be altered, or they can be replaced with other functional groups to probe their importance. For example, in studies on related benzamide derivatives, replacing or repositioning halogen atoms has been shown to significantly impact biological activity. Research on a series of fungicidal benzamides revealed that compounds with a 2-fluoro substituent on the benzene (B151609) ring displayed superior inhibitory activity compared to other halogenated or non-halogenated analogs. nih.gov Similarly, in a different series of anti-proliferative compounds, a 2-methyl-3-halogen substitution pattern on an arylcarboxamide ring was found to be crucial for maximizing potency. mdpi.com
Pyridine Ring Modification: The nitrogen atom in the pyridine ring is a key site for hydrogen bonding and can influence the molecule's solubility and metabolic stability. Shifting the nitrogen's position (e.g., from pyridin-3-yl to pyridin-2-yl or pyridin-4-yl) can alter the compound's geometry and ability to bind to its target. Furthermore, adding substituents to the pyridine ring can explore new binding pockets and enhance potency.
Bioisosterism: This principle involves replacing a functional group with another that has similar steric and electronic properties. For instance, the chloro group could be replaced by a trifluoromethyl (-CF3) group or a cyano (-CN) group to modulate lipophilicity and electronic character. In the design of novel pesticides, researchers have successfully used bioisosterism to replace a trifluoromethyl group with a pyridine ring to generate new compounds with high biological activity. nih.gov
Computational modeling and molecular docking are often employed to predict how these structural changes will affect the binding of the molecule to its target enzyme or receptor, allowing for a more focused and efficient design process.
Synthetic Strategies for Lead Compound Derivatization
The synthesis of novel derivatives of this compound primarily revolves around the formation of the central amide bond. This is typically achieved by coupling a substituted benzoic acid derivative with a substituted aminopyridine. The specific strategy depends on the desired modifications and the availability of starting materials.
Amide Bond Formation: The most common approach involves the reaction of an activated carboxylic acid with an amine.
Acid Chloride Method: The 5-amino-2-chlorobenzoic acid core can be converted into a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate then readily reacts with a substituted 3-aminopyridine (B143674) in the presence of a base (e.g., triethylamine (B128534), pyridine) to form the desired benzamide derivative. This is a robust and widely used method for amide synthesis. mdpi.com
Coupling Reagent Method: For more sensitive substrates or to avoid harsh conditions, modern coupling reagents are employed. Reagents such as N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide (HATU) or carbodiimides like N,N'-diisopropylcarbodiimide (DIC) can directly facilitate the amide bond formation between the carboxylic acid and the amine under mild conditions. google.commdpi.com This method offers high yields and is compatible with a wide range of functional groups. mdpi.com
Synthesis of Precursors: The derivatization process requires the synthesis of variously substituted precursors. For instance, to create analogs with different groups on the benzamide ring, a multi-step synthesis might begin with a simpler molecule like o-toluidine. A typical sequence could involve acylation, chlorination, nitration to introduce the desired functional groups, followed by reduction of the nitro group to an amine, and finally, conversion of the methyl group to a carboxylic acid. google.com Similarly, a diverse library of substituted 3-aminopyridines can be synthesized or procured to introduce variability at the other end of the molecule.
A general synthetic scheme is illustrated below:
Scheme 1: General synthetic route for the derivatization of this compound. R1 and R2 represent various substituents on the benzamide and pyridine rings, respectively. The amide bond is formed using either an acid chloride intermediate or a direct coupling reagent.
Biological Evaluation of Newly Synthesized Analogs for Enhanced Potency and Selectivity
Following synthesis, all new analogs undergo systematic biological evaluation to determine their activity and selectivity. This process is essential for identifying compounds that have improved therapeutic potential over the parent molecule.
The initial step is typically an in vitro screening assay to measure the compound's potency, often expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value. These values indicate the concentration of the compound required to inhibit a specific biological process by 50%. For example, in the development of antidiabetic agents, a series of 2-chloro-benzamide derivatives were tested for their inhibitory activity against the α-glucosidase enzyme. nih.gov
The results of such evaluations are compiled to refine the SAR models. By comparing the IC₅₀ values of different analogs, researchers can deduce which structural modifications lead to increased potency. For instance, a study on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives found that compounds containing a nitro group exhibited higher cytotoxic activity against certain cancer cell lines, while methoxylated derivatives were more potent enzyme inhibitors. brieflands.com
The table below presents hypothetical data, modeled on findings for analogous compound series, to illustrate how SAR data is typically presented and analyzed.
| Compound ID | Benzamide Ring Substituent (R1) | Pyridine Ring Substituent (R2) | Target A IC₅₀ (µM) | Target B IC₅₀ (µM) | Selectivity Index (B/A) |
| Parent | 5-NH₂, 2-Cl | H | 5.2 | 58.0 | 11.2 |
| Analog 1 | 5-NH₂, 2-F | H | 2.8 | 61.3 | 21.9 |
| Analog 2 | 5-NH₂, 2-CF₃ | H | 8.9 | 75.1 | 8.4 |
| Analog 3 | 5-NH₂, 2-Cl | 5-CH₃ | 4.5 | 42.1 | 9.4 |
| Analog 4 | 5-NH₂, 2-Cl | 6-OCH₃ | 1.1 | 95.4 | 86.7 |
| Analog 5 | 5-NO₂, 2-Cl | H | 0.9 | 15.3 | 17.0 |
This is an interactive data table. You can sort and filter the data to analyze the structure-activity relationships.
Replacing the 2-chloro group with a 2-fluoro group (Analog 1) improves potency against Target A, while a 2-trifluoromethyl group (Analog 2) decreases it.
Adding a 6-methoxy group to the pyridine ring (Analog 4) significantly enhances both potency and selectivity for Target A over Target B.
Replacing the 5-amino group with a 5-nitro group (Analog 5) dramatically increases potency, although it may impact other properties not shown.
Compounds that demonstrate high potency and selectivity in primary assays are then advanced to secondary assays, which may include testing in cell-based models, assessing metabolic stability, and other pharmacokinetic properties to build a comprehensive profile of their potential as a drug candidate. acs.orgnih.gov This iterative cycle of design, synthesis, and evaluation is the cornerstone of modern drug discovery.
Advanced Analytical Characterization in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for providing detailed information about the molecular structure and bonding within 5-amino-2-chloro-N-(pyridin-3-yl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons on both the benzamide (B126) and pyridine (B92270) rings, as well as distinct resonances for the amine (-NH₂) and amide (-NH-) protons. The splitting patterns (e.g., doublets, triplets, multiplets) of the aromatic signals would be crucial for confirming the substitution pattern on both rings.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides a count of the unique carbon atoms in the molecule. The spectrum of this compound would display distinct signals for each of the 12 carbon atoms. The chemical shifts of the carbonyl carbon of the amide, the carbon atoms bonded to chlorine and nitrogen, and the other aromatic carbons would provide key structural confirmation.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings within the aromatic spin systems, while HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.
As of the latest literature review, specific, experimentally determined ¹H, ¹³C, and 2D-NMR data for this compound are not publicly available. The following table represents a hypothetical set of expected chemical shifts based on the analysis of structurally similar compounds.
| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| 8.50-8.80 (m, 2H) | Pyridine-H |
| 8.00-8.20 (m, 1H) | Pyridine-H |
| 7.20-7.60 (m, 3H) | Benzene-H |
| 5.50 (br s, 2H) | -NH₂ |
| 9.80 (br s, 1H) | -NH- (Amide) |
This is a hypothetical representation and awaits experimental verification.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₂H₁₀ClN₃O), HRMS would be used to confirm its elemental composition.
Expected HRMS Data:
Calculated Monoisotopic Mass: 247.0512 Da for [M+H]⁺
Observed Mass: An experimentally determined value within a few parts per million (ppm) of the calculated mass would confirm the molecular formula.
Detailed experimental HRMS data for this specific compound has not been reported in the available scientific literature.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, C-N stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would also provide a vibrational fingerprint of the molecule. It is particularly useful for identifying non-polar bonds and symmetric vibrations.
Specific experimental FTIR and Raman spectra for this compound are not currently available in published literature.
Anticipated Vibrational Spectroscopy Data:
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amine & Amide) | 3200-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Amide) | 1640-1680 |
| C=C Stretch (Aromatic) | 1400-1600 |
| C-N Stretch | 1200-1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to study compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) corresponding to the π → π* transitions of the aromatic systems.
No specific experimental UV-Vis spectral data for this compound has been found in the reviewed literature.
Crystallographic Techniques for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.
A search of the crystallographic literature did not yield a crystal structure for this compound. However, a detailed crystallographic study has been published for the closely related isomer, 2-amino-N-(2-chloropyridin-3-yl)benzamide . While this data does not represent the title compound, it provides insight into the likely solid-state conformation and packing of similar benzamide structures. For the requested compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular structure and packing in the crystal lattice.
Electrochemical Characterization
Cyclic Voltammetry and Related Techniques
Information regarding the electrochemical behavior of this compound, including data from cyclic voltammetry, is not available in the reviewed scientific literature.
Future Research Directions and Translational Perspectives
Elucidation of Unexplored Biological Activities
The primary structure of 5-amino-2-chloro-N-(pyridin-3-yl)benzamide is analogous to scaffolds found in molecules with significant biological effects. This suggests that the compound could possess a range of currently unknown activities. Future research should prioritize screening this molecule against various biological targets to uncover its therapeutic potential.
Detailed Research Directions:
Kinase Inhibition: Many kinase inhibitors feature a similar N-aryl benzamide (B126) structure. Comprehensive screening against a panel of human kinases could identify specific targets involved in cell signaling and proliferation, which are often dysregulated in cancer.
GPCR Modulation: Structurally similar molecules have been identified as agonists for G protein-coupled receptors (GPCRs) like GPR52, which is a target for central nervous system disorders. chemrxiv.org Investigating the effect of this compound on GPCRs, particularly those expressed in the brain, could open new avenues for treating neuropsychiatric conditions.
Enzyme Inhibition: Related benzamide and thienopyridine compounds have shown inhibitory activity against enzymes such as lipoxygenase, phosphoinositide phospholipase C (PI-PLC), and viral enzymes. brieflands.commdpi.comnih.gov Screening against these and other metabolic or pathogen-related enzymes could reveal potential as an anti-inflammatory, anticancer, or anti-infective agent. nih.gov
Table 1: Potential Biological Targets for Screening
| Target Class | Specific Examples | Potential Therapeutic Area |
|---|---|---|
| Protein Kinases | Tyrosine Kinases, Serine/Threonine Kinases | Oncology, Immunology |
| G Protein-Coupled Receptors (GPCRs) | GPR52, Dopamine (B1211576) Receptors, Serotonin Receptors | Neuropsychiatric Disorders |
| Metabolic Enzymes | Lipoxygenase, α-Glucosidase, PI-PLC | Inflammation, Diabetes, Oncology nih.govbrieflands.commdpi.com |
| Viral Enzymes | Polymerases, Proteases (e.g., from Influenza Virus) | Infectious Diseases nih.gov |
Application in Targeted Drug Delivery Systems
Beyond its intrinsic biological activity, this compound could serve as a payload molecule in targeted drug delivery systems. The goal of such systems is to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic side effects.
The structure of the compound possesses functional groups—specifically the primary amine (-NH2) and the pyridine (B92270) nitrogen—that can act as chemical handles. These sites could be used for covalent conjugation to various delivery platforms:
Antibody-Drug Conjugates (ADCs): The compound could be attached to a monoclonal antibody that specifically targets a protein overexpressed on cancer cells.
Polymer-Drug Conjugates: Linking the molecule to biocompatible polymers like polyethylene (B3416737) glycol (PEG) can improve its solubility, stability, and pharmacokinetic profile.
Nanoparticle Systems: The compound could be encapsulated within or attached to the surface of nanoparticles (e.g., liposomes or polymeric nanoparticles) for targeted release.
Future work in this area would involve developing specific linker chemistries to attach the compound to these carriers without diminishing its potential therapeutic activity.
Development as Chemical Probes for Biological Systems
Should this compound be found to interact with a specific biological target, it could be developed into a chemical probe. Chemical probes are essential tools for studying the roles of proteins and other biomolecules in complex biological systems. For instance, related benzamide derivatives have already been highlighted as valuable chemical probes for investigating GPCR signaling. chemrxiv.org
Potential Modifications for Probe Development:
Fluorescent Labeling: Attaching a fluorophore would allow for visualization of the compound's localization within cells and tissues using microscopy techniques.
Biotinylation: Conjugating biotin (B1667282) would enable the isolation and identification of the compound's binding partners through affinity purification and mass spectrometry.
Photoaffinity Labeling: Incorporating a photoreactive group would allow for the creation of a permanent covalent bond between the probe and its target upon UV irradiation, facilitating target identification.
Table 2: Strategies for Chemical Probe Development
| Probe Type | Modification Strategy | Potential Application | Possible Attachment Site |
|---|---|---|---|
| Fluorescent Probe | Conjugation of a dye (e.g., FITC, Rhodamine) | Cellular imaging, target localization | 5-amino group |
| Affinity Probe | Conjugation of biotin | Target pull-down and identification (proteomics) | 5-amino group or a synthesized linker |
| Photoaffinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine) | Covalent labeling and mapping of binding sites | Modification of the benzamide ring |
Advanced Computational Modeling for Mechanism-Based Design
Computational chemistry offers powerful tools to accelerate drug discovery by predicting how a molecule interacts with its target and guiding the design of more effective derivatives. For this compound, computational modeling could be a cornerstone of future research.
Key Computational Approaches:
Molecular Docking: If a biological target is identified, molecular docking simulations can predict the most likely binding pose of the compound within the target's active site. This can elucidate key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogues, a QSAR model can be built to correlate specific chemical features with biological activity. jchemlett.com This model can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. jchemlett.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to its target over time. This provides insights into the stability of the complex and can reveal conformational changes that are important for the mechanism of action. nih.gov
These computational studies would provide a rational basis for designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.
Exploration of Green Chemistry Principles in Synthesis
As the chemical industry moves towards more sustainable practices, future syntheses of this compound and its derivatives should incorporate the principles of green chemistry. This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances.
Potential Green Synthesis Strategies:
Catalytic Reactions: Employing recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs), can replace stoichiometric reagents, reducing waste and simplifying product purification. mdpi.com
Alternative Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis.
Mild Reaction Conditions: Developing synthetic methods that proceed at room temperature and pressure, such as those mediated by titanium complexes for amidation, can lower energy consumption and avoid the need for harsh reagents. acs.org
Adopting these approaches would not only make the production of this compound more environmentally friendly but could also lead to more efficient and cost-effective synthetic routes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-amino-2-chloro-N-(pyridin-3-yl)benzamide, and how can intermediates be characterized?
- Answer : The synthesis typically involves sequential functionalization of the benzamide core. A plausible route includes:
- Step 1 : Chlorination of the benzamide precursor at the 2-position using electrophilic substitution (e.g., Cl₂/FeCl₃) .
- Step 2 : Introduction of the pyridin-3-ylamine group via coupling reactions (e.g., Buchwald-Hartwig amination) under Pd catalysis .
- Intermediates : Validate using / NMR, HPLC (>98% purity), and mass spectrometry. For example, the pyridine intermediate in was characterized by NMR and GC-MS .
Q. How can researchers validate the purity and structural integrity of this compound?
- Answer : Use orthogonal analytical methods:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) and FT-IR for amide C=O stretch (~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 278.05 for C₁₂H₁₁ClN₃O) .
Q. What preliminary structure-activity relationship (SAR) insights exist for analogs of this compound?
- Answer : Substituents on the benzamide and pyridine rings significantly influence bioactivity. For example:
- Chloro substituents : Enhance metabolic stability and target binding (e.g., notes chloro groups improve antibacterial activity via enzyme inhibition) .
- Pyridine positioning : The 3-pyridinyl group in showed improved solubility compared to 2- or 4-substituted analogs .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Answer : Employ factorial design to identify critical parameters (e.g., temperature, catalyst loading, solvent ratio). For example:
- Variables : Test Pd catalyst (X₁: 0.5–2 mol%), ligand (X₂: BINAP vs. XPhos), and base (X₃: K₂CO₃ vs. Cs₂CO₃).
- Outcome : Use ANOVA to determine interactions; highlights the utility of factorial design in process optimization .
- Scale-up : Transition from batch to flow chemistry (as in ’s industrial methods) to enhance reproducibility .
Q. How should contradictory biochemical data (e.g., conflicting IC₅₀ values across assays) be resolved?
- Answer :
- Replicate assays : Ensure consistency across cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (e.g., pH 7.4 in ) .
- Orthogonal assays : Combine enzymatic inhibition studies with cellular thermal shift assays (CETSA) to confirm target engagement.
- Data normalization : Use internal controls (e.g., β-actin for Western blots) to mitigate variability .
Q. What computational strategies are effective for predicting the binding mode of this compound to novel targets?
- Answer :
- Docking : Use AutoDock Vina or Schrödinger Glide to screen against homology models of bacterial enzymes (e.g., acps-pptase in ) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein interactions (e.g., hydrogen bonds with catalytic residues).
- QSAR : Develop models using descriptors like ClogP and polar surface area (PSA) to correlate with bioactivity data from and .
Q. How can researchers address solubility limitations of this compound in aqueous assays?
- Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance dissolution without cytotoxicity .
- Prodrug strategy : Introduce ionizable groups (e.g., phosphate esters) on the benzamide core, as seen in ’s analogs .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, validated via dynamic light scattering (DLS) .
Methodological Notes
- Data Contradictions : Cross-validate findings using multiple techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
- Safety : Follow protocols in (S22/S24/25) for handling chlorinated intermediates .
- Ethics : Adhere to APA standards ( ) for reporting experimental details and statistical analyses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
